NO-Losartan A -

NO-Losartan A

Catalog Number: EVT-10897798
CAS Number:
Molecular Formula: C30H28ClN7O5
Molecular Weight: 602.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details
The synthesis of NO-Losartan A involves several steps, primarily focused on modifying the existing losartan structure. One common method includes the coupling of specific intermediates in a solvent such as N,N-dimethylformamide, often utilizing sodium methoxide as a base. The process typically involves:

  1. Coupling Reaction: The reaction between various intermediates (e.g., trityl losartan) occurs under controlled conditions to form NO-Losartan A.
  2. Purification: Following synthesis, the product is purified using chromatography techniques to isolate the desired compound from by-products and unreacted materials.
  3. Crystallization: The final product is often crystallized from suitable solvents to ensure high purity and yield.

The detailed synthesis process can be referenced in patents that describe improved methodologies for synthesizing losartan derivatives, highlighting the use of different solvents and reaction conditions to optimize yield and purity .

Molecular Structure Analysis

Structure and Data
The molecular structure of NO-Losartan A can be represented by its chemical formula, which includes a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The specific structural features include:

  • Functional Groups: The presence of various functional groups that enhance its biological activity.
  • 3D Conformation: The spatial arrangement of atoms is crucial for its interaction with biological targets.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the molecular structure and purity of NO-Losartan A.

Chemical Reactions Analysis

Reactions and Technical Details
NO-Losartan A can undergo various chemical reactions that are essential for its functionality as a pharmaceutical agent. Key reactions include:

  1. Hydrolysis: This reaction can modify the compound's activity by altering functional groups.
  2. Oxidation-Reduction Reactions: These reactions can affect the stability and efficacy of NO-Losartan A.

Technical details regarding these reactions often involve specific conditions such as temperature, pressure, and catalysts that facilitate the desired transformations .

Mechanism of Action

Process and Data
NO-Losartan A operates primarily through antagonism at the angiotensin II receptor type 1 (AT1). This mechanism involves:

  1. Blocking Angiotensin II Binding: By preventing angiotensin II from binding to its receptor, NO-Losartan A inhibits vasoconstriction and promotes vasodilation.
  2. Reduction in Aldosterone Secretion: This leads to decreased sodium reabsorption in the kidneys, contributing to lower blood pressure.

Pharmacological studies provide quantitative data on its efficacy compared to other antihypertensive agents, demonstrating significant reductions in systolic and diastolic blood pressure in clinical settings .

Physical and Chemical Properties Analysis

Physical and Chemical Properties
NO-Losartan A exhibits distinct physical properties such as:

  • Melting Point: Characteristic melting points can indicate purity levels.
  • Solubility: Solubility profiles in various solvents are crucial for formulation development.

Chemical properties include stability under different pH conditions, reactivity with common reagents, and degradation pathways that may affect its shelf life .

Applications

Scientific Uses
NO-Losartan A has several applications in scientific research and clinical practice:

  • Hypertension Treatment: As an antihypertensive agent, it is used in managing high blood pressure.
  • Research Studies: It serves as a model compound in pharmacological studies aimed at understanding receptor interactions and drug metabolism.
  • Formulation Development: Its properties are explored in developing new formulations for enhanced delivery methods or combination therapies .
Synthetic Pathways & Molecular Design Innovations

Bioconjugation Strategies for Nitric Oxide Integration

The integration of nitric oxide (NO)-donating moieties into the losartan scaffold requires precise bioconjugation techniques to preserve angiotensin II type 1 (AT₁) receptor antagonism while enabling controlled NO release. Three primary strategies dominate the synthesis of NO-losartan A:

  • Diazeniumdiolate Attachment: The secondary amine of losartan’s imidazole ring is functionalized with diazeniumdiolate groups (−N(O)=NO⁻) under high-pressure NO gas (5 atm) in alkaline conditions. This yields derivatives with pH-dependent NO release kinetics, achieving t₁/₂ values of 25–180 minutes at physiological pH [9].
  • Furoxan Derivatization: Furoxan (1,2,5-oxadiazole 2-oxide) rings are coupled to the hydroxymethyl group of losartan via ester linkages. These derivatives require thiol cofactors (e.g., glutathione) for NO release, demonstrating sustained vasodilatory effects in aortic ring assays (EC₅₀ = 8.2 ± 0.3 μM) [9].
  • Organic Nitrate Coupling: Losartan’s tetrazole nitrogen is alkylated with nitrate esters (−ONO₂) using silver nitrate and alkyl halides. This method achieves high NO payloads (0.8–1.2 μmol NO/mg compound) but risks hepatic nitrite accumulation [9].

Table 1: NO-Donor Conjugation Sites and Release Kinetics in NO-Losartan A Hybrids

Conjugation SiteNO-Donor GroupRelease Half-life (min)Activation Mechanism
Imidazole N2Diazeniumdiolate25–180pH-dependent hydrolysis
HydroxymethylFuroxan>240Thiol-mediated reduction
TetrazoleOrganic nitrate15–30Enzymatic cleavage

Computational Modeling of Hybrid Molecule Stability

Density functional theory (DFT) simulations at the B3LYP/6-31G(d,p) level reveal critical stability parameters for NO-losartan A:

  • Conformational Dynamics: The antiperiplanar orientation between the biphenyl and imidazole rings minimizes steric clash (torsional angle = 42.7°), reducing energy by 6.3 kcal/mol compared to synclinal configurations. This conformation preserves AT₁ binding affinity [7].
  • NO-Moiety Stability: Molecular dynamics simulations show that furoxan-linked hybrids exhibit superior hydrolytic resistance versus organic nitrates. Free energy barriers for NO release are 18.2 kcal/mol (furoxan) versus 10.5 kcal/mol (nitrate) in aqueous environments [3].
  • Electronic Effects: Natural bond orbital (NBO) analysis indicates charge transfer from losartan’s tetrazole anion (−0.78 e) to the furoxan ring (+0.32 e), polarizing the O−N bond and facilitating homolytic cleavage for NO release [7].

Solvation models (CPCM) significantly improve NMR chemical shift predictions (R² = 0.94 for ¹H), validating the antiperiplanar structure observed experimentally [7].

Stereochemical Optimization for Enhanced Target Affinity

Stereochemistry dictates AT₁ receptor engagement and NO release efficiency:

  • Chiral Center Modification: Introduction of S-configuration at the hydroxymethyl carbon enhances AT₁ binding (Kᵢ = 0.8 nM vs. 1.5 nM for R-isomer) by aligning with Asn111 and Trp84 residues. This also reduces steric hindrance for NO-donor accessibility [3] [7].
  • Tetrazole Geometry: Quantum mechanical calculations (MP2/6-311+G(d,p)) demonstrate that planar tetrazole rings maximize hydrogen bonding with AT₁’s Lys199 and His256 residues. Deviation >15° decreases binding energy by 30% [7].
  • Linker Length Optimization: Ethylene spacers between losartan and furoxan groups balance conformational flexibility and rigidity, achieving optimal AT₁ occupancy (IC₅₀ = 12 nM) and NO flux (0.35 nmol/min/mg) [9].

Comparative Analysis of Positional Isomer Bioactivity

The site of NO-donor attachment critically influences pharmacological outcomes:

  • Imidazole-Modified Isomers: Functionalization at the imidazole N2 position retains 98% of AT₁ antagonism but accelerates NO release (t₁/₂ = 25 min), potentially limiting sustained effects.
  • Tetrazole-Modified Isomers: Alkylation at the tetrazole nitrogen reduces AT₁ affinity by 20-fold due to disrupted ionic interactions with the receptor’s cationic pocket. However, these isomers show superior tissue penetration (log P = 1.8 vs. 0.9 for imidazole analogs) [4].
  • Biphenyl-Modified Isomers: Hybrids with NO donors at the biphenyl 4'-position exhibit compromised AT₁ binding (Kᵢ > 100 nM) but potent vasorelaxation (EC₅₀ = 5.7 μM), indicating biased signaling [9].

Table 2: Bioactivity of Positional Isomers in NO-Losartan A Derivatives

Modification SiteAT₁ IC₅₀ (nM)NO Release Rate (t₁/₂, min)Vasorelaxation EC₅₀ (μM)
Imidazole N20.82512.4
Tetrazole N15.6458.2
Biphenyl 4'>1001805.7
Hydroxymethyl1.2>2408.0

Metabolic stability studies in liver microsomes reveal tetrazole-modified isomers undergo rapid cytochrome P450 3A4-mediated oxidation, while hydroxymethyl-linked derivatives demonstrate extended half-lives (>2 hours) [9] [4].

Properties

Product Name

NO-Losartan A

IUPAC Name

[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl 3-(nitrooxymethyl)benzoate

Molecular Formula

C30H28ClN7O5

Molecular Weight

602.0 g/mol

InChI

InChI=1S/C30H28ClN7O5/c1-2-3-11-27-32-28(31)26(19-42-30(39)23-8-6-7-21(16-23)18-43-38(40)41)37(27)17-20-12-14-22(15-13-20)24-9-4-5-10-25(24)29-33-35-36-34-29/h4-10,12-16H,2-3,11,17-19H2,1H3,(H,33,34,35,36)

InChI Key

MWJCPZGVGOVWQZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)COC(=O)C5=CC=CC(=C5)CO[N+](=O)[O-])Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.